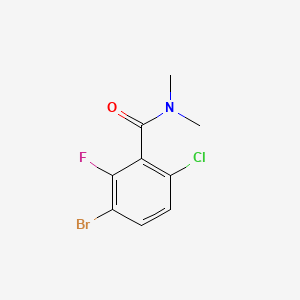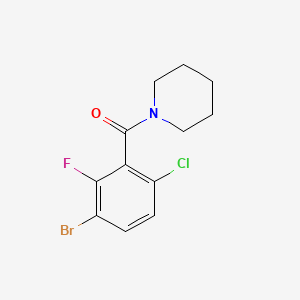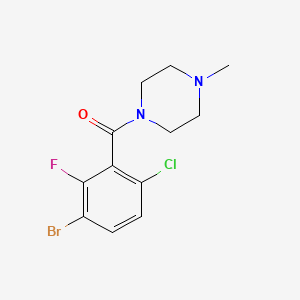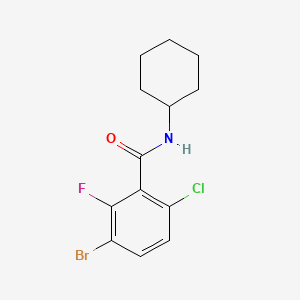
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, also known as BFCF, is a synthetic compound that has been studied for its potential applications in the fields of scientific research, drug development, and medical treatment. BFCF is a bicyclic amide, containing a cyclohexyl group and two fluorine atoms attached to a benzamide ring. It is a white solid at room temperature and has a melting point of around 115°C. BFCF has been studied for its ability to act as a ligand in coordination chemistry, as well as for its potential applications in drug development and medical treatments.
科学的研究の応用
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has been studied for its potential applications in scientific research. It has been used in coordination chemistry as a ligand, as well as in the synthesis of other compounds. 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has also been studied for its ability to act as an inhibitor of enzymes, such as cytochrome P450. In addition, 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of small molecules for drug discovery.
作用機序
The mechanism of action of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is not fully understood. However, it is believed that 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide acts as a ligand in coordination chemistry, binding to metal ions and forming coordination complexes. It is also believed that 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has the ability to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide are not well understood. However, it is believed that 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has the potential to act as an inhibitor of enzymes, such as cytochrome P450, which may affect the metabolism of certain drugs. In addition, 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has been studied for its ability to act as a ligand in coordination chemistry, which may affect the binding of other molecules to metal ions.
実験室実験の利点と制限
The advantages of using 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in laboratory experiments include its low cost, ease of synthesis, and ability to act as a ligand in coordination chemistry. The main limitation of using 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as in the synthesis of peptides and peptidomimetic compounds.
将来の方向性
Future research on 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide could focus on further understanding its mechanism of action, as well as its potential applications in drug development and medical treatments. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, as well as its potential to act as an inhibitor of enzymes. Finally, further research could be done to investigate the solubility of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in water, in order to develop methods to increase its solubility and make it easier to use in laboratory experiments.
合成法
The synthesis of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide can be accomplished using a variety of methods. The most common method is by the reaction of 1-bromo-2-chloro-4-fluorobenzene with cyclohexylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere in order to protect the product from oxidation. After the reaction is complete, the product can be purified by recrystallization or chromatography.
特性
IUPAC Name |
3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClFNO/c14-9-6-7-10(15)11(12(9)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCPEVABGKZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)
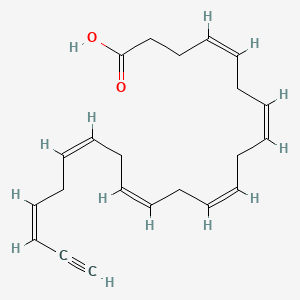
![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)
![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)
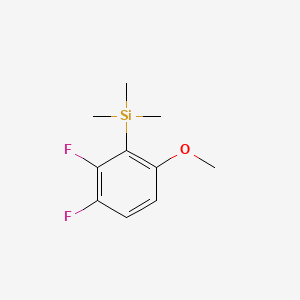
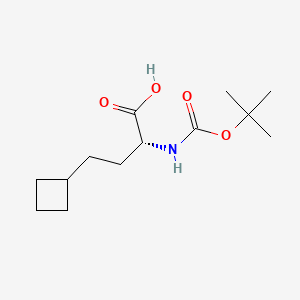
![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)


![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)
